2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide
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Overview
Description
2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both methoxy and nitro functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide typically involves a multi-step process. One common method includes the azo-coupling reaction between 4-methoxybenzenediazonium tetrafluoroborate and 3-oxobutanamide derivatives. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Azo Coupling: The compound can form azo dyes through coupling reactions with aromatic amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include:
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: This compound also contains methoxy and diazenyl groups but differs in its overall structure and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has different functional groups and applications.
The uniqueness of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
213779-24-9 |
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Molecular Formula |
C18H18N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-12-4-6-13(27-2)7-5-12)21-20-15-9-8-14(28-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24) |
InChI Key |
CPHJTXXEHPVLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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